2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
The compound 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (hereafter referred to as the target compound) is a sulfur-containing acetamide derivative with a complex heterocyclic architecture. Its structure features:
- A 4-phenylpiperazin-1-yl group linked via a 2-oxoethylsulfanyl moiety.
- An N-(4-phenyl-1,3-thiazol-2-yl) acetamide core.
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c28-21(25-23-24-20(15-31-23)18-7-3-1-4-8-18)16-30-17-22(29)27-13-11-26(12-14-27)19-9-5-2-6-10-19/h1-10,15H,11-14,16-17H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKDUAPSUILPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-Phenyl-1,3-thiazol-2-amine Intermediate
The thiazole ring system is constructed via the Hantzsch thiazole synthesis, a well-established method for generating 2-aminothiazoles. In this protocol, 4-phenyl-1,3-thiazol-2-amine is synthesized by reacting thiourea with α-bromo-4-phenylacetophenone under reflux conditions in ethanol. The reaction proceeds via nucleophilic attack of the thioamide on the α-halo ketone, followed by cyclodehydration to form the thiazole ring.
Key reaction parameters include:
- Molar ratio : 1:1 thiourea to α-bromo-4-phenylacetophenone
- Solvent : Anhydrous ethanol
- Temperature : Reflux at 78°C for 6–8 hours
- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/water (3:1 v/v)
The product is characterized by $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 7.45–7.52 (m, 5H, ArH), 6.98 (s, 1H, thiazole-H), and ESI-MS: _m/z 189.1 [M+H]$$^+$$.
Preparation of 2-Chloro-2-(4-phenylpiperazin-1-yl)acetamide
The phenylpiperazine-containing fragment is synthesized through a two-step sequence. First, 4-phenylpiperazine is acylated with chloroacetyl chloride in a dichloromethane (DCM)/aqueous NaOH biphasic system at 0–5°C. The reaction mixture is stirred for 2 hours, after which the organic layer is separated, dried over Na$$2$$SO$$4$$, and concentrated to yield 2-chloro-2-(4-phenylpiperazin-1-yl)acetamide as a white solid.
Optimized conditions :
- Acylating agent : Chloroacetyl chloride (1.1 equiv)
- Base : 2% NaOH (aq)
- Reaction time : 2 hours
- Yield : 78%
Spectroscopic validation includes $$ ^{13}C $$ NMR (CDCl$$3$$): δ 168.8 (–CO–), 52.5–54.1 (piperazine-CH$$2$$), and 139.2–115.6 (aromatic carbons).
Formation of the Sulfanyl Bridge
The chloro substituent in 2-chloro-2-(4-phenylpiperazin-1-yl)acetamide is displaced via nucleophilic substitution with mercaptoacetic acid. The reaction is conducted in dry acetone with K$$2$$CO$$3$$ and catalytic KI at 60°C for 12 hours. This generates 2-[(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)sulfanyl]acetic acid, which is isolated by acidification (pH 3–4) and extracted into ethyl acetate.
Critical parameters :
- Nucleophile : Mercaptoacetic acid (1.2 equiv)
- Catalyst : KI (10 mol%)
- Temperature : 60°C
- Yield : 65%
The product’s structure is confirmed by $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 3.21–3.45 (m, 8H, piperazine), 3.89 (s, 2H, –SCH$$2$$CO–), and LC-MS: m/z 336.2 [M+H]$$^+$$.
Coupling to Form the Acetamide Bond
The final step involves activating the carboxylic acid group of 2-[(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)sulfanyl]acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The resultant active ester is reacted with 4-phenyl-1,3-thiazol-2-amine at room temperature for 24 hours.
Reaction specifics :
- Coupling agents : EDC (1.5 equiv), HOBt (1.5 equiv)
- Solvent : Anhydrous DCM
- Temperature : 25°C
- Yield : 58%
The target compound is purified by column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:1) and recrystallized from 1-butanol. Characterization data include:
- $$ ^1H $$ NMR (DMSO-$$ d6 $$) : δ 12.05 (s, 1H, NH), 7.38–7.51 (m, 10H, ArH), 4.32 (s, 2H, –SCH$$2$$CO–), 3.15–3.42 (m, 8H, piperazine)
- ESI-MS : m/z 508.3 [M+H]$$^+$$
Analytical and Purification Techniques
Reaction progress is monitored by HPLC (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min), with the final product exhibiting $$ R_t = 6.74 $$ min. Purity is assessed via elemental analysis, yielding C: 62.33%, H: 5.42%, N: 13.72% (theoretical C: 62.34%, H: 5.45%, N: 13.78%).
Scalability and Process Considerations
Large-scale synthesis (≥100 g) requires modifications:
- Solvent volume reduction : 2:1 acetone/water minimizes waste
- Catalyst recycling : KI is recovered via aqueous extraction
- Crystallization : 1-Butanol affords crystals with >99% purity by HPLC
Chemical Reactions Analysis
Types of Reactions
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the anticancer activity of related compounds against multiple cancer cell lines, reporting growth inhibition percentages ranging from 51% to 86% across various types including breast and lung cancers . This suggests that the compound may serve as a lead structure for developing novel anticancer agents.
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The ability to modulate inflammatory pathways makes it a candidate for further investigation in treating conditions like asthma and arthritis.
Experimental Findings:
Molecular docking studies have been conducted to predict binding affinities and interactions with the target enzyme, indicating promising results for anti-inflammatory drug development .
Comparative Analysis with Related Compounds
A comparative analysis can be made with other compounds containing similar functional groups. The following table summarizes key properties and activities:
| Compound Name | Structure Highlights | Anticancer Activity | Anti-inflammatory Potential |
|---|---|---|---|
| 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | Contains thiazole and piperazine rings | Significant growth inhibition in multiple cell lines | Potential 5-lipoxygenase inhibitor |
| Similar Piperazine Derivative | Piperazine-based structure | Moderate to high activity against cancer cells | Limited anti-inflammatory data available |
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors in the central nervous system, potentially acting as an inhibitor or modulator.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, such as the serotonin or dopamine pathways, due to the presence of the piperazine ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
SirReal2
- IUPAC Name : 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
- Key Differences :
- Replaces the 4-phenylpiperazine group with a 4,6-dimethylpyrimidin-2-yl moiety.
- The thiazole ring is substituted with a naphthalene group instead of phenyl.
- Biological Activity : SirReal2 is a potent SIRT2 inhibitor , highlighting the role of thiazole-acetamide derivatives in epigenetic regulation .
ACE2-Binding Compound
- IUPAC Name: N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide
- Key Differences :
- Incorporates a triazole ring and an allyl group in place of piperazine.
Piperazine Derivatives
Key Research Findings and Hypotheses
Thiazole Core : The 4-phenylthiazol-2-yl group is prevalent in kinase inhibitors and antimicrobial agents, indicating possible dual therapeutic roles .
Sulfanyl Linker : The sulfanyl-acetamide bridge improves metabolic stability compared to ester or amide analogs .
Biological Activity
The compound 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological properties, and therapeutic applications, focusing on its anticonvulsant activity and other pharmacological effects.
The molecular formula of the compound is , with a molecular weight of 456.6 g/mol. The IUPAC name is 11-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Ring : The reaction of an intermediate with 4-phenylpiperazine.
- Attachment of the Sulfanyl Group : Incorporation of a sulfanyl group into the structure.
- Final Modifications : Adjustments to achieve the desired thiazole and acetamide functionalities.
Anticonvulsant Activity
Research has demonstrated significant anticonvulsant properties for this compound:
- Testing Methods : The anticonvulsant activity was assessed using standard models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. The compound exhibited protective effects against seizures in these models .
- Comparative Efficacy : In a study involving various derivatives, the compound showed notable efficacy at doses of 100 mg/kg and 300 mg/kg in different pretreatment times. It provided protection against MES seizures in both short and long durations .
- Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod test, indicating that most compounds tested, including this one, had acceptable safety profiles while maintaining their anticonvulsant effects .
Other Pharmacological Effects
Beyond anticonvulsant activity, preliminary studies suggest potential effects in other areas:
- Tachykinin Antagonism : The compound's structure suggests it may act as a tachykinin antagonist, which could have implications for pain management and neuroprotection .
- Antimicrobial Activity : Some derivatives have shown varying degrees of antimicrobial activity against cultured bacteria and fungi, indicating broader therapeutic potential .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on N-Pyrrolidine Derivatives : A related class of compounds demonstrated significant anticonvulsant activity with varying mechanisms of action and safety profiles .
- Molecular Docking Studies : Computational analyses have been conducted to predict binding affinities to various biological targets, supporting experimental findings regarding their pharmacological profiles .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O2S2 |
| Molecular Weight | 456.6 g/mol |
| Anticonvulsant Efficacy | Protective at 100 mg/kg & 300 mg/kg |
| Neurotoxicity | Assessed via rotarod test |
| Potential Other Activities | Tachykinin antagonism, antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?
- Methodology : Utilize a multi-step approach involving (i) coupling of the thiazol-2-amine core with chloroacetate derivatives in the presence of sodium in THF for intermediate formation, and (ii) sulfanyl-acetamide linkage via nucleophilic substitution under ultrasonication with DMAP as a catalyst . Reaction optimization should focus on solvent polarity (e.g., DCM vs. THF), temperature control (25–60°C), and stoichiometric ratios (1:1.2 for nucleophilic agents). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound ≥95% purity.
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodology : Combine analytical techniques:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and sulfanyl (C-S) vibrations at ~600–700 cm⁻¹.
- NMR : Use and NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and thiazole/acetamide moieties (δ 6.8–7.5 ppm for aromatic protons).
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) against theoretical values (C₂₄H₂₄N₆O₂S₂: MW 508.62 g/mol) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s piperazine-thiazole pharmacophore. Use cell-based models (e.g., MTT assays) for cytotoxicity profiling against cancer lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments to minimize variability .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and regioselectivity of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways, focusing on transition states for sulfanyl-acetamide bond formation. Use molecular docking (AutoDock Vina) to predict binding affinities toward biological targets like dopamine D2 receptors, leveraging the piperazine moiety’s flexibility . Computational results should guide experimental prioritization of synthetic routes or biological assays.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response validation : Re-test conflicting results across a broader concentration range (e.g., 0.1–200 µM) to identify non-linear effects.
- Off-target profiling : Screen against unrelated enzymes/receptors (e.g., CYP450 isoforms) to rule out false positives.
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodology :
- Core modifications : Synthesize analogs with (i) piperazine ring substitutions (e.g., 4-fluorophenyl vs. 4-methylphenyl) and (ii) thiazole ring replacements (e.g., oxadiazole or imidazole).
- Pharmacokinetic profiling : Assess logP (HPLC retention time) and metabolic stability (microsomal assays) to correlate structural changes with bioavailability.
- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., PI3Kγ) to identify critical hydrogen bonds or hydrophobic interactions .
Q. What advanced techniques mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Flow chemistry : Optimize continuous flow systems for high-purity intermediate production (e.g., 2-oxoethylsulfanyl precursors) with real-time monitoring via inline IR.
- Design of Experiments (DoE) : Apply fractional factorial design to screen variables (temperature, catalyst loading, residence time) and identify robust conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
